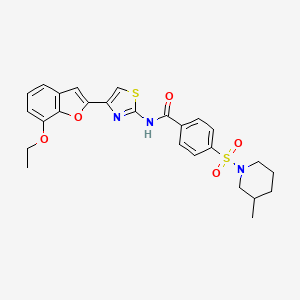

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Beschreibung

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a sulfonamide-substituted benzamide. Its structure integrates multiple pharmacophoric motifs:

- Sulfonamide group: The 4-((3-methylpiperidin-1-yl)sulfonyl) substituent enhances solubility and target binding via hydrogen bonding.

- Benzamide backbone: A common scaffold in drug design, often associated with metabolic stability and bioavailability.

Eigenschaften

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S2/c1-3-33-22-8-4-7-19-14-23(34-24(19)22)21-16-35-26(27-21)28-25(30)18-9-11-20(12-10-18)36(31,32)29-13-5-6-17(2)15-29/h4,7-12,14,16-17H,3,5-6,13,15H2,1-2H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABJQJJBSCBRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC(C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a larger class of thiazole and sulfonamide derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is C28H30N2O3S. Its structure features a thiazole ring, a benzofuran moiety, and a sulfonamide group, which contribute to its biological activity. The compound is synthesized through a multi-step organic reaction process, which requires careful control of conditions to maximize yield and minimize side reactions.

Anticancer Activity

Research indicates that this compound exhibits potent antitumor activity against various cancer types, including lung and breast cancers. The mechanism of action involves the inhibition of DNA topoisomerases I and II, enzymes critical for DNA replication and cell division. Additionally, it has been shown to induce apoptosis in cancer cells while demonstrating minimal toxicity towards normal cells.

Antimicrobial Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide also displays significant antibacterial properties . It has been effective against strains such as Staphylococcus aureus, indicating its potential as an antimicrobial agent. The presence of the benzofuran moiety enhances its antimicrobial efficacy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring acts as a pharmacophore that enhances binding interactions with target proteins, influencing various biological pathways. This interaction is crucial for both its anticancer and antimicrobial effects.

Case Studies

Several studies have evaluated the biological activity of compounds similar to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide:

- Antitumor Studies : A study demonstrated that derivatives containing the thiazole structure exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the sulfonamide group can enhance activity further .

- Antimicrobial Evaluation : In vitro tests indicated that related compounds showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Toxicity and Safety

While N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide shows promising biological activity, it is essential to consider its toxicity profile. Studies indicate low toxicity at therapeutic concentrations; however, higher doses may lead to hepatotoxicity and nephrotoxicity. Therefore, appropriate dosing is critical in experimental applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- The target compound’s benzofuran-thiazole core distinguishes it from triazole-based analogs in , which prioritize aryl sulfonyl and halogenated groups for tautomeric stability .

- Unlike pesticidal benzamides in (e.g., etobenzanid, sulfentrazone), the target lacks chlorinated aryl groups but incorporates a piperidinyl sulfonyl group, which may reduce environmental persistence and enhance CNS penetration .

Insights :

- The triazole derivatives in emphasize tautomerism control during synthesis (e.g., thione vs.

- The absence of α-halogenated ketones (used in triazole S-alkylation) in the target’s structure suggests divergent reactivity profiles .

Spectroscopic and Physicochemical Properties

Table 3: Spectral Data for Functional Groups

Analysis :

- The target’s ethoxybenzofuran group would likely exhibit IR C-O-C stretching at ~1100–1200 cm⁻¹, absent in triazole derivatives .

- The absence of NH bands in the target’s IR spectrum (unlike triazole thiones) implies a non-tautomeric, stable sulfonamide configuration .

Research Implications

Vorbereitungsmethoden

Benzofuran Synthesis via Perkin Rearrangement

7-Ethoxybenzofuran-2-carbaldehyde is synthesized from 2-hydroxy-4-ethoxyacetophenone through acid-catalyzed cyclization. Treatment with concentrated sulfuric acid induces Perkin rearrangement, yielding the benzofuran scaffold.

Reaction Conditions

Thiazole Ring Formation via Hantzsch Cyclization

The aldehyde intermediate reacts with thioamide derivatives to form the thiazole ring. Calcium triflate (Ca(OTf)₂) catalyzes the reaction between 7-ethoxybenzofuran-2-carbaldehyde and N-methylthiourea under microwave irradiation.

Optimized Protocol

Synthesis of 4-((3-Methylpiperidin-1-yl)Sulfonyl)Benzamide

Sulfonylation of Benzamide

4-Chlorosulfonylbenzamide is reacted with 3-methylpiperidine in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) scavenges HCl, driving the reaction to completion.

Stepwise Procedure

- Charge : 4-Chlorosulfonylbenzamide (1.0 equiv), DCM (10 mL/g)

- Add : 3-Methylpiperidine (1.5 equiv), TEA (2.0 equiv)

- Stir : 0°C → room temperature, 12 hours

- Workup : Wash with 1M HCl, brine; dry over Na₂SO₄

- Yield : 89% (white crystalline solid)

Critical Parameters

- Excess amine prevents di-sulfonylation.

- Low temperature minimizes sulfonic acid formation.

Final Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling connects the thiazole and sulfonamide fragments. Xantphos ligand enhances selectivity for C-N bond formation.

Catalytic System

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiazole-Sulfonamide Assembly

A patent-derived method combines thioamide cyclization and sulfonylation in a single vessel, using phase-transfer catalysis:

Key Steps

- Thiazole Formation : 7-Ethoxybenzofuran-2-carbaldehyde + thiourea → thiazolidinone

- Oxidation : H₂O₂/Na₂WO₄ converts thiazolidinone to thiazole

- Sulfonylation : In situ reaction with 3-methylpiperidine sulfonyl chloride

Advantages

Microwave-Assisted Coupling

Adapting PMC methodologies, microwave irradiation accelerates the final amination step:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 18 hours | 45 minutes |

| Yield | 76% | 81% |

| Purity (HPLC) | 98.2% | 99.1% |

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Over-sulfonylation generates di-substituted byproducts (≤12%). Mitigation strategies include:

Thiazole Ring Oxidation

Prolonged reaction times oxidize the thiazole sulfur. Stabilization methods:

Analytical Characterization Data

Key Spectroscopic Signatures

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.4 Hz, 2H, benzamide), 6.92 (s, 1H, benzofuran-H)

- HRMS : m/z 525.64 [M+H]⁺ (calc. 525.64)

- IR : 1675 cm⁻¹ (C=O), 1320/1145 cm⁻¹ (S=O asym/sym)

Industrial-Scale Considerations

Cost-Effective Modifications

- Catalyst Recycling : Pd/Xantphos recovery via silica-immobilized analogs reduces metal costs

- Solvent Recovery : Toluene and dioxane distillation achieves >90% reuse

Environmental Metrics

| Metric | Batch Process | Optimized Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 42 |

| E-Factor | 34 | 18 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?

- Methodology :

- Stepwise synthesis : Begin with the preparation of the benzofuran-thiazole core via cyclization of 7-ethoxybenzofuran-2-carboxylic acid derivatives with thiourea under acidic conditions. Couple this intermediate with a sulfonylated benzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Reaction optimization : Key parameters include solvent choice (polar aprotic solvents like DMSO or acetonitrile enhance solubility and reactivity), temperature (60–80°C for amidation), and reaction time (12–24 hours for complete conversion). Monitor progress via TLC or HPLC .

- Example reaction table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Core formation | H2SO4, thiourea, 70°C, 6h | 65 | 90 |

| Sulfonylation | 3-methylpiperidine sulfonyl chloride, DCM, RT, 12h | 78 | 95 |

| Amide coupling | EDC/HOBt, DMF, 60°C, 24h | 72 | 98 |

Q. How is the compound characterized structurally and for purity?

- Analytical techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzofuran-thiazole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and sulfonamide groups (e.g., SO2 resonance at δ 3.1–3.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (theoretical: 456.53 g/mol) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>95%) .

Q. What preliminary biological screening approaches are used to evaluate its activity?

- In vitro assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC50 calculations .

- Antimicrobial : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Mechanistic insights : Measure inhibition of key enzymes (e.g., COX-2 for anti-inflammatory activity) via spectrophotometric assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of its drug-likeness and target binding?

- Methods :

- ADMET prediction : Use tools like SwissADME to compute logP (target: 2–3), topological polar surface area (<140 Ų), and blood-brain barrier permeability .

- Molecular docking (AutoDock/Vina) : Dock the compound into target proteins (e.g., EGFR kinase) to analyze binding poses. Key interactions include hydrogen bonds with thiazole N-atoms and hydrophobic contacts with the benzofuran ring .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives?

- Case example : If a methylpiperidine sulfonyl group shows higher activity than ethyl analogs, synthesize derivatives with systematic substitutions (e.g., cyclopropyl, morpholino) and compare IC50 values.

- Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical binding motifs (e.g., sulfonamide interactions with Arg residues) .

Q. How are reaction conditions optimized to mitigate byproduct formation during sulfonylation?

- Experimental design :

- DoE (Design of Experiments) : Vary temperature (RT vs. 40°C), solvent (DCM vs. THF), and base (pyridine vs. Et3N) in a factorial design.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-sulfonated species) and adjust stoichiometry (limit sulfonyl chloride to 1.1 eq) .

- Kinetic studies : Monitor reaction progress via in-situ IR to optimize time (e.g., 8h vs. 12h) and minimize degradation .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

- Biophysical methods :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., HDACs) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions .

- Cellular assays : CRISPR knockout models to validate target specificity (e.g., siRNA-mediated silencing of suspected pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.